2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound with the molecular formula CHBrNO. It is classified within the family of 1,2,4-triazoles, characterized by a five-membered ring containing three nitrogen atoms. The compound features a bromo-substituted triazole ring attached to an ethanol moiety, which can also exist in its hydrochloride salt form as 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol hydrochloride.
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol typically involves several key steps:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors and automated systems may be utilized to enhance efficiency and yield.
The molecular structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol can be described as follows:
InChI=1S/C4H6BrN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2
ZEPXNJVUSUIGPD-UHFFFAOYSA-N
The compound consists of a triazole ring with a bromo substituent at the third position and an ethanol group at the second position. This unique structure imparts specific reactivity and potential for further functionalization compared to similar compounds.
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity through halogen bonding facilitated by the bromo group. This interaction enhances binding affinity to biological targets.
The compound has been observed to influence various biochemical pathways by interacting with cytochrome P450 enzymes involved in drug metabolism, thereby affecting cellular processes such as signaling pathways and gene expression .
The physical properties of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol include:
Key chemical properties include:
These properties make it suitable for various applications in scientific research .
The compound has several scientific applications:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4